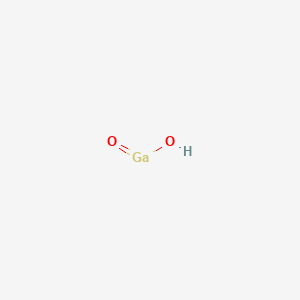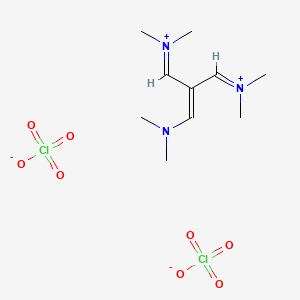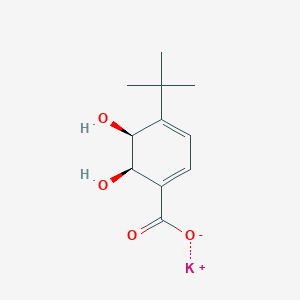
Gallium oxide hydroxide
Descripción general
Descripción
Gallium oxide hydroxide, with the chemical formula GaO(OH), is an inorganic compound that combines gallium, oxygen, and hydrogen It is a white, odorless solid that is insoluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium oxide hydroxide can be synthesized through several methods:
Neutralization of Gallium Salts: When an acidic or basic solution of a gallium salt is neutralized, this compound precipitates out. For example, adding ammonia to a solution of gallium nitrate results in the formation of this compound.
Thermal Decomposition: Heating gallium nitrate at temperatures between 200°C and 250°C can also produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by:
Hydrolysis of Gallium Compounds: This involves the controlled hydrolysis of gallium trichloride or gallium nitrate, followed by precipitation and filtration to obtain the compound.
Thermal Processes: Large-scale production may involve the thermal decomposition of gallium nitrate or other gallium salts under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Gallium oxide hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide (Ga₂O₃).
Reduction: Under certain conditions, it can be reduced to elemental gallium.
Substitution: It can react with acids to form gallium salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize this compound.
Reducing Agents: Hydrogen gas or carbon monoxide can reduce it to gallium metal.
Major Products Formed:
Gallium Oxide (Ga₂O₃): Formed through oxidation.
Elemental Gallium: Produced via reduction.
Gallium Salts: Such as gallium chloride or gallium sulfate, formed through acid reactions.
Aplicaciones Científicas De Investigación
Gallium oxide hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other gallium compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mecanismo De Acción
The mechanism by which gallium oxide hydroxide exerts its effects involves:
Catalytic Activity: It can facilitate various chemical reactions by providing an active surface for reactants to interact.
Molecular Targets: In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.
Pathways Involved: Its antimicrobial action may involve the generation of reactive oxygen species that damage cellular structures.
Comparación Con Compuestos Similares
Gallium oxide hydroxide can be compared with other similar compounds such as:
Gallium Oxide (Ga₂O₃): While both compounds contain gallium and oxygen, gallium oxide is more stable and has different applications, particularly in electronics and optoelectronics.
Gallium Hydroxide (Ga(OH)₃): This compound is similar but differs in its solubility and reactivity. Gallium hydroxide is more soluble in water and can be used in different chemical processes.
Aluminum Oxide Hydroxide (AlO(OH)): Similar in structure but with different chemical properties and applications, primarily used in the production of aluminum metal and as a catalyst.
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
hydroxy(oxo)gallane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.H2O.O/h;1H2;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMUTZCWZAVJS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Ga]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014419 | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.730 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20665-52-5 | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)
![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)







![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)


